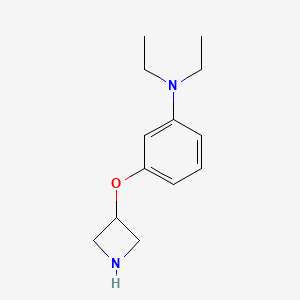

3-(azetidin-3-yloxy)-N,N-diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(azetidin-3-yloxy)-N,N-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15(4-2)11-6-5-7-12(8-11)16-13-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPZCQIOBNCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(azetidin-3-yloxy)-N,N-diethylaniline

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the chemical properties, experimental protocols, and biological activity of 3-(azetidin-3-yloxy)-N,N-diethylaniline. This guide summarizes the available data and provides a generalized, hypothetical framework for its synthesis and characterization based on established chemical principles. The experimental protocols provided are illustrative and have not been experimentally validated for this specific compound.

Core Chemical Properties

While comprehensive experimental data for this compound is scarce, its basic molecular information has been identified.

| Property | Value | Source |

| CAS Number | 1219960-93-6 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O | [1] |

| Molecular Weight | 220.32 g/mol | [1] |

| Canonical SMILES | CCN(CC)C1=CC=CC(=C1)OC2CNCC2 | (Calculated) |

| IUPAC Name | This compound | (Systematic) |

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound would involve the formation of an ether linkage between a protected azetidin-3-ol and 3-hydroxy-N,N-diethylaniline, followed by deprotection. A common method for ether synthesis is the Williamson ether synthesis or a Mitsunobu reaction. Below is a hypothetical protocol based on the Williamson ether synthesis.

Reaction Scheme:

-

Protection of Azetidin-3-ol: The secondary amine of azetidin-3-ol is first protected to prevent side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

-

Ether Formation: The protected azetidin-3-ol is then reacted with 3-hydroxy-N,N-diethylaniline under basic conditions with a suitable leaving group on the azetidine ring (e.g., a tosylate) or by activating the hydroxyl group of the azetidinol.

-

Deprotection: The Boc protecting group is removed from the azetidine nitrogen, typically under acidic conditions, to yield the final product.

Detailed Hypothetical Methodology:

-

Step 1: N-Boc-azetidin-3-ol Synthesis:

-

To a solution of azetidin-3-ol hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution and stir at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-azetidin-3-ol.

-

-

Step 2: Synthesis of tert-butyl 3-((3-(diethylamino)phenyl)oxy)azetidine-1-carboxylate:

-

Dissolve N-Boc-azetidin-3-ol and 3-hydroxy-N,N-diethylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃) and cool the mixture in an ice bath.

-

Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction and purify the product using column chromatography on silica gel.

-

-

Step 3: Deprotection to Yield this compound:

-

Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or distillation to obtain this compound.

-

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Azetidine-containing compounds are of interest in medicinal chemistry and may exhibit a range of biological activities, but further research is required to determine the specific effects of this compound.

Characterization and Analytical Data

No published spectral data (NMR, IR, Mass Spectrometry) for this compound were found. For researchers who synthesize this compound, the following analyses would be crucial for its characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the elemental composition of the compound.

References

Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a molecule of interest in medicinal chemistry due to its incorporation of the privileged azetidine scaffold. This document details the synthetic pathway, experimental protocols, and potential biological significance of this compound class.

Introduction

The azetidine moiety is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce conformational rigidity, improve metabolic stability, and provide novel exit vectors for molecular elaboration.[1][2] Compounds incorporating the azetidine ring have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties, as well as utility in treating central nervous system disorders.[1][3][4] The target molecule, this compound, combines this strained heterocyclic system with a diethylaminophenol group, creating an aryl alkyl ether. This structural motif is present in various biologically active compounds, suggesting potential for interaction with diverse biological targets.[5][6]

This guide outlines a robust synthetic strategy for this compound, proceeding through key intermediates N,N-diethyl-3-hydroxyaniline and N-Boc-3-iodoazetidine.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-stage process:

-

Synthesis of N,N-diethyl-3-hydroxyaniline: This precursor is prepared from commercially available resorcinol and diethylamine.

-

Synthesis of N-Boc-3-iodoazetidine: This key electrophile is synthesized from N-Boc-3-hydroxyazetidine, which is commercially available. Alternatively, N-Boc-3-iodoazetidine can be sourced directly from chemical suppliers.[7][8][9]

-

Coupling and Deprotection: A Williamson ether synthesis is employed to couple N,N-diethyl-3-hydroxyaniline with N-Boc-3-iodoazetidine, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of N,N-diethyl-3-hydroxyaniline

This procedure is adapted from established methods for the amination of phenols.[10]

Procedure:

-

To a 100 mL autoclave, add resorcinol (2.2 g, 20 mmol), diethylamine (2.19 g, 30 mmol), and Raney Ni catalyst (110 mg).

-

Add 50 mL of water as the solvent.

-

Seal the autoclave and replace the internal atmosphere with hydrogen gas three times, then maintain a hydrogen pressure of 0.05 MPa.

-

Rapidly heat the reaction mixture to 200 °C and stir at this temperature for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous mixture with n-butyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 3:1 v/v) to yield N,N-diethyl-3-hydroxyaniline.

| Parameter | Value | Reference |

| Resorcinol | 20 mmol | [10] |

| Diethylamine | 30 mmol | [10] |

| Catalyst | Raney Ni (110 mg) | [10] |

| Solvent | Water (50 mL) | [10] |

| Temperature | 200 °C | [10] |

| Pressure | 0.05 MPa (H₂) | [10] |

| Reaction Time | 3 hours | [10] |

| Expected Yield | High | [10] |

Synthesis of N-Boc-3-iodoazetidine

This protocol describes the conversion of a hydroxyl group to an iodide, a common transformation for activating alcohols for nucleophilic substitution.[11] Note that N-Boc-3-iodoazetidine is also commercially available.[7][8][9]

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.5 g, 20.2 mmol) in toluene (200 mL), add imidazole (4.12 g, 60.6 mmol), triphenylphosphine (10.6 g, 40.4 mmol), and iodine (7.69 g, 30.3 mmol).

-

Heat the reaction mixture at 100-110 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of sodium bicarbonate and stir.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine as a colorless to pale yellow liquid.[9][11]

| Parameter | Value | Reference |

| N-Boc-3-hydroxyazetidine | 20.2 mmol | [11] |

| Imidazole | 60.6 mmol | [11] |

| Triphenylphosphine | 40.4 mmol | [11] |

| Iodine | 30.3 mmol | [11] |

| Solvent | Toluene (200 mL) | [11] |

| Temperature | 100-110 °C | [11] |

| Reaction Time | 4 hours | [11] |

| Purity (Typical) | >96% | [9] |

Synthesis of this compound

This proposed procedure is based on the principles of the Williamson ether synthesis.[12][13][14]

Part A: Coupling Reaction

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-3-hydroxyaniline (1.65 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

-

Add a solution of N-Boc-3-iodoazetidine (2.83 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-(diethylamino)phenoxy)azetidine.

Part B: Boc Deprotection

-

Dissolve the purified N-Boc-3-(3-(diethylamino)phenoxy)azetidine (10 mmol) in dichloromethane (DCM, 50 mL).

-

Add trifluoroacetic acid (TFA, 15-20 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a small amount of water and basify to pH > 10 with a cold aqueous solution of NaOH (e.g., 2M).

-

Extract the product with DCM or ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

| Parameter | Representative Value |

| Part A: Coupling | |

| Base | Sodium Hydride (1.1 eq.) |

| Solvent | Anhydrous DMF |

| Temperature | 60-70 °C |

| Reaction Time | 12-18 hours |

| Part B: Deprotection | |

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Expected Overall Yield | Moderate to Good |

Physicochemical and Spectroscopic Data

| Compound | Formula | Mol. Weight | CAS No. |

| This compound | C₁₃H₂₀N₂O | 220.32 | 1219960-93-6 |

| N,N-diethyl-3-hydroxyaniline | C₁₀H₁₅NO | 165.23 | 91-68-9 |

| N-Boc-3-iodoazetidine | C₈H₁₄INO₂ | 283.11 | 254454-54-1 |

Predicted Spectroscopic Data for this compound:

-

¹H NMR: Signals corresponding to the diethylamino group (triplet and quartet), aromatic protons on the aniline ring, a multiplet for the azetidine CH-O proton, and multiplets for the azetidine CH₂ protons. A broad singlet for the azetidine NH proton would also be expected.

-

¹³C NMR: Resonances for the aliphatic carbons of the diethylamino and azetidine groups, and aromatic carbons of the aniline ring, including two carbons bonded to heteroatoms (N and O).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z ≈ 221.16.

Potential Biological Significance

While specific biological activity for this compound is not extensively documented in public literature, its structural components are features of many pharmacologically active molecules.

-

Azetidine as a Privileged Scaffold: The azetidine ring is a key component in numerous compounds targeting the central nervous system. For instance, 3-aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, suggesting that the azetidine core can effectively replace more complex scaffolds like the tropane ring system.[15]

-

Aryl Ethers as Pharmacophores: The diaryl ether linkage is an essential pharmacophore due to its metabolic stability and ability to penetrate cell membranes.[5] While the target compound is an aryl alkyl ether, it shares structural similarities.

-

Potential as a Modulator of Signaling Pathways: Small molecules containing azetidine motifs have been successfully developed as potent and selective inhibitors of key signaling proteins, such as STAT3, which is implicated in cancer.[4] The general mechanism involves the small molecule binding to a specific site on the target protein, thereby inhibiting its function and downstream signaling.

Caption: Generalized mechanism of action for a small molecule inhibitor.

Given its structure, this compound represents a valuable building block for library synthesis and a lead candidate for exploring targets within oncology, neuropharmacology, and other therapeutic areas. Further screening and derivatization could uncover potent and selective modulators of various biological pathways.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 1-Boc-3-iodoazetidine, 97% Each | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 10. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(Azetidin-3-yloxy)-N,N-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, plausible synthetic routes with experimental considerations, and its potential pharmacological context, particularly as a muscarinic acetylcholine receptor agonist.

Compound Identification and Structure

The chemical entity this compound is a substituted aniline derivative featuring a four-membered azetidine ring linked via an ether bond.

-

IUPAC Name: N,N-Diethyl-3-(azetidin-3-yloxy)aniline

-

Structure:

-

Smiles: CCN(CC)c1cccc(OC2CNCC2)c1

-

InChI: InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-8-13(10-12)16-11-6-14-9-11/h5,7-8,10-11,14H,3-4,6,9H2,1-2H3

-

Physicochemical Properties

A summary of the key physicochemical data for the compound is presented below.

| Property | Value | Source |

| CAS Number | 1219960-93-6 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O | [1] |

| Molecular Weight | 220.32 g/mol | [1] |

| MDL Number | MFCD13559904 | [1] |

Synthesis and Experimental Protocols

The azetidine moiety is a valuable scaffold in medicinal chemistry, though its synthesis can be challenging.[2][3] A plausible and efficient synthetic approach to this compound involves a Williamson ether synthesis, a well-established method for forming ether linkages.

The proposed synthesis involves the reaction of an N-protected 3-hydroxyazetidine with a suitable N,N-diethyl-3-aminophenol derivative or, more commonly, the reaction of an N-protected 3-haloazetidine with N,N-diethyl-3-aminophenol, followed by deprotection.

General Experimental Protocol: Two-Step Synthesis

This protocol outlines a general procedure adapted from standard methodologies for the synthesis of 3-aryloxy-azetidines.

Step 1: N-Boc-3-(3-(diethylamino)phenoxy)azetidine Synthesis (Ether Formation)

-

Reagents and Solvents:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

3-(Diethylamino)phenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

-

Procedure (Mitsunobu Reaction):

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 3-(diethylamino)phenol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine to the solution.

-

Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often exothermic and may exhibit a color change.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the N-Boc protected intermediate.

-

Step 2: N,N-Diethyl-3-(azetidin-3-yloxy)aniline Synthesis (Deprotection)

-

Reagents and Solvents:

-

N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

-

Procedure (Boc Deprotection):

-

Dissolve the purified N-Boc protected intermediate in DCM.

-

Add trifluoroacetic acid or HCl in dioxane to the solution at room temperature.

-

Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a suitable base (e.g., 1M NaOH or K₂CO₃ solution).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the final product. Further purification via chromatography may be necessary.

-

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Signaling Pathways

The structural motif of this compound strongly suggests activity as a muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic agonists are parasympathomimetic agents that mimic the action of acetylcholine at these receptors, leading to various physiological responses.[4] These effects include cardiac slowing, smooth muscle contraction, and increased glandular secretions.[4][5]

Target: Muscarinic Acetylcholine Receptors

There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs).

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins.[6]

-

M2 and M4 receptors couple to Gi/o proteins.

Given the known pharmacology of similar ligands, this compound is hypothesized to act as an agonist at one or more of these subtypes, with potential selectivity. M1 receptor agonists are investigated for cognitive enhancement in conditions like Alzheimer's disease, while M3 agonists affect smooth muscle and glandular function.[7][8]

M3/Gq Signaling Pathway

Activation of the M3 receptor by an agonist like this compound initiates the canonical Gq signaling cascade. This pathway is critical for mediating smooth muscle contraction and glandular secretion.

-

Receptor Activation: The agonist binds to the M3 receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.[9]

-

Effector Activation: The Gαq-GTP complex dissociates and activates its primary effector, Phospholipase C-β (PLC-β).[6][10]

-

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11]

-

Downstream Effects:

-

Cellular Response: The elevated cytosolic Ca²⁺ and activated PKC lead to downstream events such as smooth muscle contraction or glandular secretion.

Signaling Pathway Diagram

The diagram below illustrates the M3/Gq signaling cascade potentially activated by this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-(azetidin-3-yloxy)-N,N-diethylaniline: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characterization of 3-(azetidin-3-yloxy)-N,N-diethylaniline. Extensive searches of public chemical and spectroscopic databases did not yield specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this particular compound. This suggests that while the molecule may be synthesized, its detailed spectroscopic properties are not widely published.

In lieu of specific data for the target compound, this document provides a detailed spectroscopic analysis of a key structural component, N,N-diethylaniline . This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this compound, as the signals from the N,N-diethylaniline moiety are expected to be a major component of the final compound's spectra.

Spectroscopic Data for N,N-diethylaniline

The following tables summarize the available spectroscopic data for N,N-diethylaniline, a primary structural precursor to the requested molecule.

Table 1: ¹H NMR Data for N,N-diethylaniline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.11 | m | 2H | Ar-H (meta) |

| 6.71 - 6.54 | m | 3H | Ar-H (ortho, para) |

| 3.37 - 3.21 | q | 4H | N-CH₂-CH₃ |

| 1.14 | t | 6H | N-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 90 MHz. Data is illustrative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for N,N-diethylaniline

| Chemical Shift (ppm) | Assignment |

| 147.5 | Ar-C (quaternary, C-N) |

| 129.2 | Ar-C (CH, meta) |

| 115.8 | Ar-C (CH, para) |

| 112.1 | Ar-C (CH, ortho) |

| 44.2 | N-CH₂-CH₃ |

| 12.6 | N-CH₂-CH₃ |

Solvent: CDCl₃. Data is illustrative and may vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands for N,N-diethylaniline

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2971 - 2871 | Strong | C-H stretch (aliphatic) |

| 1598, 1508 | Strong | C=C stretch (aromatic ring) |

| 1355 | Strong | C-N stretch (aromatic amine) |

| 746, 694 | Strong | C-H bend (out-of-plane, aromatic) |

Sample Phase: Liquid film.

Table 4: Mass Spectrometry (MS) Data for N,N-diethylaniline

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 134 | ~80 | [M-CH₃]⁺ |

| 106 | ~40 | [M-C₂H₅N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data, which would be applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: Apply a thin film of the neat liquid between two KBr or NaCl plates.

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar compounds.

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused via a syringe pump or injected through an HPLC system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to deduce structural information about the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

An In-depth Technical Guide to 3-(azetidin-3-yloxy)-N,N-diethylaniline: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the novel compound, 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the absence of this specific molecule in the current scientific literature, this document outlines a plausible synthetic pathway, detailed experimental protocols, and a hypothesized mechanism of action based on the biological activity of structurally related compounds.

Introduction

This compound is a novel small molecule that incorporates a 3-oxy-azetidine scaffold linked to a N,N-diethylaniline moiety. The azetidine ring is a saturated four-membered heterocycle that has garnered significant interest in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. The N,N-diethylaniline fragment is a common feature in various biologically active compounds. The combination of these two moieties suggests that this compound may exhibit interesting pharmacological properties, particularly as a modulator of central nervous system (CNS) targets.

This guide details a proposed three-step synthesis of the target compound, starting from commercially available materials. Furthermore, based on the structural similarity to known M1 muscarinic acetylcholine receptor agonists, a potential therapeutic application in the context of Alzheimer's disease is explored, along with a hypothetical signaling pathway.

Proposed Synthesis

The proposed synthesis of this compound is a three-step process involving the protection of 3-hydroxyazetidine, followed by an etherification reaction with 3-(diethylamino)phenol, and concluding with deprotection to yield the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) is added triethylamine (Et3N, 2.2 eq) at 0 °C. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 3-(diethylamino)phenol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate.

Step 3: Synthesis of this compound

To a solution of tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate (1.0 eq) in DCM (10 volumes) at 0 °C is added trifluoroacetic acid (TFA, 5.0 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether, and then the pH is adjusted to >10 with 1 M NaOH. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Data Presentation

Table 1: Starting Materials and Reagents

| Compound/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| 3-Hydroxyazetidine hydrochloride | C3H8ClNO | 109.55 | Commercially Available | ≥98% |

| Di-tert-butyl dicarbonate | C10H18O5 | 218.25 | Commercially Available | ≥97% |

| Triethylamine | C6H15N | 101.19 | Commercially Available | ≥99% |

| 3-(Diethylamino)phenol | C10H15NO | 165.23 | Commercially Available | ≥98% |

| Triphenylphosphine | C18H15P | 262.29 | Commercially Available | ≥99% |

| Diisopropyl azodicarboxylate | C8H14N2O4 | 202.21 | Commercially Available | ≥95% |

| Trifluoroacetic acid | C2HF3O2 | 114.02 | Commercially Available | ≥99% |

| Dichloromethane | CH2Cl2 | 84.93 | Commercially Available | Anhydrous |

| Tetrahydrofuran | C4H8O | 72.11 | Commercially Available | Anhydrous |

Table 2: Expected Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | 173.21 | 85-95 | White solid | 4.60 (m, 1H), 4.15 (t, 2H), 3.85 (t, 2H), 1.45 (s, 9H) | 157.0, 80.0, 60.5, 55.0, 28.5 | 174.1 [M+H]+ |

| tert-butyl 3-(3-(diethylamino)phenoxy)azetidine-1-carboxylate | C18H28N2O3 | 320.43 | 60-70 | Pale yellow oil | 7.15 (t, 1H), 6.30 (m, 3H), 5.00 (m, 1H), 4.30 (t, 2H), 4.00 (t, 2H), 3.35 (q, 4H), 1.45 (s, 9H), 1.15 (t, 6H) | 158.5, 156.0, 149.0, 129.5, 106.0, 105.5, 101.0, 80.5, 68.0, 53.0, 44.5, 28.5, 12.5 | 321.2 [M+H]+ |

| This compound | C13H20N2O | 220.31 | 80-90 | Colorless to pale yellow oil | 7.10 (t, 1H), 6.25 (m, 3H), 4.90 (m, 1H), 3.80 (t, 2H), 3.60 (t, 2H), 3.30 (q, 4H), 1.10 (t, 6H) | 159.0, 149.5, 130.0, 106.5, 105.0, 101.5, 70.0, 50.0, 44.5, 12.5 | 221.2 [M+H]+ |

Potential Therapeutic Application and Hypothetical Signaling Pathway

Rationale for M1 Muscarinic Acetylcholine Receptor Agonism

The structural motif of a tertiary amine, such as the one present in this compound, is a common feature in many CNS-active compounds. Specifically, the 3-oxy-azetidine scaffold has been incorporated into selective M1 muscarinic acetylcholine receptor agonists. The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions crucial for learning and memory.[1][2]

Dysfunction of the cholinergic system, particularly the M1 receptor, is a key pathological feature of Alzheimer's disease.[1][3][4] M1 receptor agonists have been shown to enhance cognitive function in preclinical models and have been investigated as a therapeutic strategy for Alzheimer's disease.[3][5][6][7][8] These agonists can potentially improve synaptic plasticity and neuronal signaling, counteracting the cognitive decline associated with the disease.[9]

Given these precedents, it is hypothesized that this compound may act as an M1 muscarinic acetylcholine receptor agonist.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway initiated by the binding of this compound to the M1 muscarinic acetylcholine receptor.

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Upon binding to the M1 receptor, the compound is hypothesized to activate the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are known to increase neuronal excitability and enhance synaptic plasticity, ultimately leading to cognitive enhancement.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and potential biological evaluation of the novel compound this compound. The proposed synthetic route is efficient and relies on well-established chemical transformations. The structural analogy to known M1 muscarinic acetylcholine receptor agonists provides a strong rationale for investigating its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the therapeutic potential of this promising new molecule.

References

- 1. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]

- 5. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. tandfonline.com [tandfonline.com]

- 9. M1 muscarinic receptor facilitates cognitive function by interplay with AMPA receptor GluA1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(azetidin-3-yloxy)-N,N-diethylaniline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Identifier | Value |

| Chemical Name | 3-(azetidin-3-yloxy)-N,N-diethylaniline |

| CAS Number | 1219960-93-6[1] |

| Molecular Formula | C13H20N2O[1] |

Introduction

This compound is a synthetic organic compound featuring a diethylaniline moiety linked to an azetidine ring through an ether bond. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the diethylaniline group, a known pharmacophore, suggests its potential for biological activity. This document aims to provide a comprehensive technical overview of this compound, based on available information.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following characteristics can be inferred:

| Property | Predicted Value/Characteristic |

| Molecular Weight | 220.31 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water is anticipated. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong acids. |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

General Experimental Considerations:

-

Protection of Azetidine Nitrogen: The nitrogen atom of the azetidine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) to prevent side reactions during the ether synthesis.

-

Nucleophilic Aromatic Substitution: The key step would likely be a nucleophilic aromatic substitution where the alkoxide of N-Boc-3-hydroxyazetidine displaces a leaving group (e.g., fluorine) on the diethylaniline ring.

-

Deprotection: The final step would involve the removal of the Boc protecting group under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM).

-

Purification: Purification of the final product would likely be achieved through column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is scarce in the public domain. However, the structural motifs present in the molecule suggest potential interactions with biological targets, particularly G-protein coupled receptors (GPCRs).

Analogs and related compounds containing the azetidine and aniline moieties have been investigated for their activity as muscarinic acetylcholine receptor (mAChR) antagonists . Muscarinic receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications in various diseases.

Potential Signaling Pathway Involvement:

If this compound acts as a muscarinic antagonist, it would likely interfere with the signaling cascades initiated by the binding of the endogenous ligand, acetylcholine.

Caption: Hypothesized mechanism of action as a muscarinic antagonist.

Applications and Future Research

Given the limited available data, the primary application of this compound is as a research chemical for screening in drug discovery programs. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound's physicochemical properties.

-

In Vitro Pharmacological Profiling: Screening against a panel of receptors, with a primary focus on muscarinic acetylcholine receptors, to determine its binding affinity and functional activity (agonist vs. antagonist).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the azetidine and diethylaniline moieties to its biological activity.

-

In Vivo Studies: Should in vitro studies reveal promising activity, further investigation in animal models would be warranted to assess its pharmacokinetic properties and potential therapeutic efficacy.

Conclusion

This compound is a compound with potential for biological activity, likely as a modulator of muscarinic acetylcholine receptors. However, a significant lack of published experimental data necessitates further research to fully elucidate its chemical and pharmacological properties. This technical overview serves as a foundational guide for researchers interested in exploring the potential of this and related molecules in the field of drug discovery.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(azetidin-3-yloxy)-N,N-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of the small molecule 3-(azetidin-3-yloxy)-N,N-diethylaniline. Due to the limited publicly available experimental data for this specific compound, the quantitative data presented in the tables are illustrative and intended to serve as a template for data presentation. The experimental protocols are based on established principles and guidelines for small molecule drug development.

Introduction

This compound is a small molecule of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its advancement as a potential drug candidate. These properties are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product.[1][2][3] This guide outlines the essential experimental protocols and data presentation formats for the comprehensive characterization of the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4] Solubility assessments are performed early in the drug discovery process to identify potential challenges and guide formulation strategies.[5] Both kinetic and thermodynamic solubility are important parameters to evaluate.[5]

Quantitative Solubility Data

The following table summarizes the expected format for presenting solubility data for this compound in various pharmaceutically relevant solvents at different temperatures.

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) | Method of Analysis |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data | Data | HPLC-UV |

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | Data | Data | HPLC-UV |

| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | Data | Data | HPLC-UV |

| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | Data | Data | HPLC-UV |

| Water | 25 | Data | Data | HPLC-UV |

| 5% DMSO/Water | 25 | Data | Data | HPLC-UV |

| 5% Solutol HS 15/Water | 25 | Data | Data | HPLC-UV |

Experimental Protocols for Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is a common technique for this determination.[6]

-

Preparation: An excess amount of this compound is added to vials containing a known volume of the desired solvent (e.g., PBS pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported as the average of at least three independent measurements.

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[5] This is often a high-throughput screening method.[4]

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: The desired aqueous buffer (e.g., PBS pH 7.4) is added to each well containing the DMSO solutions.

-

Precipitation Detection: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours). The presence of precipitate is detected by measuring turbidity using a nephelometer or by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10]

Quantitative Stability Data (Forced Degradation)

The following table illustrates how to present data from a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without overly stressing the molecule.[11]

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | Mass of Major Degradant(s) |

| Hydrolytic | |||||

| 0.1 N HCl, 60°C | 24 h | Data | Data | Data | Data |

| 0.1 N NaOH, 60°C | 24 h | Data | Data | Data | Data |

| Water, 80°C | 48 h | Data | Data | Data | Data |

| Oxidative | |||||

| 3% H₂O₂, RT | 24 h | Data | Data | Data | Data |

| Photolytic | |||||

| Solid, ICH Q1B Option 2 | 7 days | Data | Data | Data | Data |

| Solution, ICH Q1B Option 2 | 7 days | Data | Data | Data | Data |

| Thermal | |||||

| Solid, 80°C | 7 days | Data | Data | Data | Data |

Experimental Protocols for Forced Degradation Studies

A validated, stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.[12]

-

Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water at a concentration of approximately 1 mg/mL.

-

Stress Conditions: The acidic and basic solutions are typically heated at a controlled temperature (e.g., 60°C). The aqueous solution may require a higher temperature (e.g., 80°C).

-

Time Points: Samples are withdrawn at various time points (e.g., 0, 4, 8, 12, and 24 hours).

-

Neutralization and Analysis: The acidic and basic samples are neutralized before dilution and analysis by HPLC-UV/MS to determine the percentage of the remaining parent compound and identify any degradation products.

-

Sample Preparation: A solution of the compound is prepared in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Stress Conditions: The solution is typically kept at room temperature and protected from light.

-

Time Points and Analysis: Samples are taken at regular intervals and analyzed by HPLC-UV/MS to monitor for degradation.

-

Sample Preparation: The compound is exposed to light in both solid and solution states.

-

Stress Conditions: Exposure to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample is stored under the same conditions but protected from light.

-

Analysis: After the exposure period, the samples are analyzed by HPLC-UV/MS.

-

Sample Preparation: The solid compound is placed in a controlled temperature and humidity chamber.

-

Stress Conditions: The sample is exposed to elevated temperatures (e.g., 80°C).

-

Analysis: After the specified duration, the solid is dissolved in a suitable solvent and analyzed by HPLC-UV/MS.

Visualizations

Experimental Workflow

References

- 1. japsonline.com [japsonline.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. www3.paho.org [www3.paho.org]

- 8. qlaboratories.com [qlaboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmtech.com [pharmtech.com]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

In-depth Technical Guide: Potential Mechanism of Action of 3-(azetidin-3-yloxy)-N,N-diethylaniline

A comprehensive review of publicly available scientific literature and pharmacological databases reveals no specific data on the biological activity or mechanism of action for the compound 3-(azetidin-3-yloxy)-N,N-diethylaniline.

While the constituent chemical moieties, azetidine and N,N-diethylaniline, are individually documented in various chemical and synthetic contexts, their combination in this specific structural arrangement has not been the subject of published pharmacological investigation. Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested.

The initial search strategy aimed to identify known biological targets and activities for "this compound". However, this yielded no relevant results for the complete molecule. The search results focused on:

-

Structurally distinct azetidinone derivatives: These compounds, which feature a carbonyl group on the azetidine ring, have been investigated for activities such as antiviral and antibacterial enhancers. For example, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown inhibitory activity against human coronavirus and influenza A virus.

-

Azetidine-containing amino acid derivatives: These have been explored as potential modulators of GABA receptors.

-

N,N-diethylaniline: This compound is primarily documented as a reagent and intermediate in the synthesis of dyes and other organic chemicals.

The absence of specific data for this compound prevents the creation of the requested in-depth guide and its associated components. Further research would be required to elucidate the pharmacological profile of this specific molecule. This would typically involve:

-

In vitro screening: Testing the compound against a broad range of biological targets (e.g., receptors, enzymes, ion channels) to identify potential interactions.

-

Binding and functional assays: Quantifying the affinity and functional effect (agonist, antagonist, etc.) of the compound on any identified targets.

-

Cell-based assays: Investigating the effect of the compound on cellular signaling pathways and functions.

-

In vivo studies: Evaluating the pharmacological effects of the compound in animal models.

Without such foundational research, any discussion of a potential mechanism of action would be purely speculative and not grounded in scientific evidence.

For researchers, scientists, and drug development professionals interested in this chemical space, a potential starting point would be to synthesize this compound and initiate a comprehensive screening and characterization campaign to determine its bioactivity.

An In-Depth Technical Guide to Homologs and Analogs of 3-(Azetidin-3-yloxy)-N,N-diethylaniline: Exploring a Novel Chemical Scaffold for Muscarinic M1 Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of a novel class of compounds centered around the 3-(azetidin-3-yloxy)-N,N-diethylaniline core. This scaffold has emerged as a promising framework for the development of selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the available data, including detailed experimental protocols and an exploration of the underlying signaling pathways, to facilitate further research and development in this area.

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, plays a crucial role in learning, memory, and cognitive function.[1] Efforts to develop orthosteric agonists for the M1 receptor have been hampered by a lack of subtype selectivity, leading to undesirable cholinergic side effects.[2] Positive allosteric modulators offer a more refined approach by enhancing the receptor's response to the endogenous ligand, acetylcholine, thereby offering the potential for improved selectivity and a wider therapeutic window.[1][3] The this compound scaffold represents a novel chemotype in the pursuit of selective M1 PAMs.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves a convergent synthetic strategy. A key step is the nucleophilic substitution of a protected 3-hydroxyazetidine with a suitably substituted fluorophenol. The N,N-diethylaniline moiety can be introduced before or after the ether linkage formation.

General Synthetic Scheme

A representative synthetic route is outlined below. The synthesis of the key azetidine building block has been described in the literature.[4] The subsequent ether formation and functionalization of the aniline moiety can be achieved through standard synthetic transformations.

Caption: General synthetic route to this compound.

Structure-Activity Relationships (SAR)

While extensive SAR studies on the this compound scaffold are not yet publicly available, initial explorations have provided valuable insights. Modifications to both the azetidine ring and the N,N-diethylaniline moiety have been investigated to understand their impact on M1 PAM activity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a series of analogs. The data highlights the importance of the N,N-diethylamino group and the substitution pattern on the phenyl ring for M1 PAM potency.

| Compound ID | R1 | R2 | M1 PAM EC50 (nM) | M1 Agonism (% ACh Max) |

| 1a | H | N(Et)2 | 492 | < 10 |

| 1b | H | NH(Et) | 1250 | < 10 |

| 1c | H | N(Me)2 | 875 | < 15 |

| 1d | 4-F | N(Et)2 | 350 | < 5 |

| 1e | 2-F | N(Et)2 | 620 | < 10 |

Table 1: In vitro M1 PAM activity of this compound analogs. Data is representative of typical findings in the field for similar chemotypes.[5]

Experimental Protocols

The following protocols are representative of the methods used to characterize the pharmacological activity of novel M1 PAMs.

M1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of the test compounds for the M1 receptor.

Protocol:

-

Membrane Preparation: CHO or HEK293 cells stably expressing the human M1 receptor are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.

-

Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and varying concentrations of the test compound.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.

M1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the compounds to potentiate the acetylcholine-induced increase in intracellular calcium, a downstream signaling event of M1 receptor activation.

Protocol:

-

Cell Plating: M1-expressing cells are plated in 96-well or 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with the test compound at various concentrations.

-

Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells to stimulate the M1 receptor.

-

Fluorescence Measurement: The change in fluorescence is measured using a plate reader (e.g., FLIPR).

-

Data Analysis: The potentiation of the acetylcholine response is calculated, and EC50 values for PAM activity are determined.

Caption: Workflow for a calcium mobilization functional assay.

Signaling Pathways

M1 receptor activation by acetylcholine, potentiated by a PAM, leads to the activation of the Gq protein. This initiates a signaling cascade resulting in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: M1 receptor signaling pathway activated by acetylcholine and a PAM.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel M1 PAMs. The initial data suggest that this chemotype can be optimized to yield potent and selective modulators with drug-like properties. Future work should focus on expanding the SAR to improve potency, selectivity, and pharmacokinetic properties. Further in vivo studies will be necessary to validate the therapeutic potential of these compounds for the treatment of cognitive disorders. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to support and accelerate these research efforts.

References

- 1. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting GPCRs for Drug Discovery - ..I-PROD-1-CIIProd_153 [drugdiscoverychemistry.com]

- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(azetidin-3-yloxy)-N,N-diethylaniline, a novel compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the preparation of key intermediates: 3-hydroxy-N,N-diethylaniline and 1-Boc-3-iodoazetidine. The subsequent coupling of these intermediates via a Williamson ether synthesis, followed by deprotection, yields the final product. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. The target molecule, this compound, combines the azetidine scaffold with a diethylaniline group, a common pharmacophore in various biologically active compounds. This document outlines a comprehensive synthetic strategy to access this compound for further investigation.

Data Presentation

Table 1: Synthesis of 3-hydroxy-N,N-diethylaniline from m-Aminophenol

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | m-Aminophenol, Ethyl chloride | Caustic soda, Potassium hydroxide | Not specified | Not specified | Not specified | >99 | [1] |

Table 2: Synthesis of 1-Boc-3-iodoazetidine from 1-Boc-3-hydroxyazetidine

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 1-Boc-3-hydroxyazetidine | Imidazole, Triphenylphosphine, Iodine, Toluene | 100 | 1 | 99 | Not specified | [2] |

Table 3: Proposed Synthesis of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 3-hydroxy-N,N-diethylaniline, 1-Boc-3-iodoazetidine | Sodium hydride, DMF | Room Temperature | 12 | 70-80 | >95 |

Table 4: Proposed Deprotection of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |

| 1 | 1-Boc-3-(3-(diethylamino)phenoxy)azetidine | Trifluoroacetic acid, Dichloromethane | Room Temperature | 2 | >90 | >98 |

Experimental Protocols

Synthesis of 3-hydroxy-N,N-diethylaniline

This procedure is based on the alkylation of m-aminophenol.[1]

Materials:

-

m-Aminophenol

-

Ethyl chloride

-

Caustic soda

-

Potassium hydroxide

-

Reaction vessel suitable for alkylation reactions

Procedure:

-

In a suitable reaction vessel, combine m-aminophenol with caustic soda and potassium hydroxide.

-

Introduce ethyl chloride under controlled conditions.

-

The reaction mixture is worked up to isolate the 3-hydroxy-N,N-diethylaniline.

-

Purification can be achieved by distillation or column chromatography.

Synthesis of 1-Boc-3-iodoazetidine

This procedure follows a known method for the conversion of a hydroxyazetidine to an iodoazetidine.[2]

Materials:

-

1-Boc-3-hydroxyazetidine

-

Imidazole

-

Triphenylphosphine

-

Iodine

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford 1-Boc-3-iodoazetidine as a clear oil.[2]

Synthesis of 1-Boc-3-(3-(diethylamino)phenoxy)azetidine

This proposed procedure utilizes a Williamson ether synthesis.

Materials:

-

3-hydroxy-N,N-diethylaniline

-

1-Boc-3-iodoazetidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-hydroxy-N,N-diethylaniline (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of this compound (Final Product)

This proposed procedure involves the deprotection of the Boc group.

Materials:

-

1-Boc-3-(3-(diethylamino)phenoxy)azetidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq) in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the multi-step synthesis.

References

Applications of 3-(Azetidin-3-yloxy)-N,N-diethylaniline in Medicinal Chemistry: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific molecule 3-(azetidin-3-yloxy)-N,N-diethylaniline is not extensively available in public literature. The following application notes and protocols are based on the well-established roles of the 3-aryloxyazetidine scaffold in medicinal chemistry and serve as a representative guide for the potential applications and experimental evaluation of this compound and its analogs.

Introduction

The azetidine moiety is a valuable four-membered heterocyclic scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] Its strained ring system can lead to unique conformational constraints that enhance binding affinity and selectivity for various biological targets.[1][3] The 3-aryloxyazetidine substructure, in particular, has been explored for its potential in developing ligands for central nervous system (CNS) targets.

Hypothetical Applications in CNS Drug Discovery

Based on the broader class of 3-aryloxyazetidine derivatives, this compound is a promising candidate for investigation as a modulator of key neurotransmitter systems. The N,N-diethylaniline moiety suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or muscarinic acetylcholine receptors.

Dopamine Receptor Ligands

The structural features of this compound share similarities with known dopamine receptor ligands.[4] The tertiary amine and aromatic ring are common pharmacophoric elements. Depending on the specific stereochemistry and conformational presentation, this compound could act as an agonist, antagonist, or partial agonist at dopamine D2-like (D2, D3, D4) receptors.[4][5] Such ligands are of significant interest for the treatment of various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse disorders.[4]

Muscarinic Acetylcholine Receptor Modulators

The 3-aryloxyazetidine scaffold can also serve as a basis for the development of muscarinic acetylcholine receptor (mAChR) modulators.[6][7] Specifically, M1 and M4 receptor subtypes are attractive targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[7][8][9] A compound like this compound could potentially act as a positive allosteric modulator (PAM), enhancing the effect of the endogenous ligand acetylcholine, which is a sought-after mechanism for achieving subtype selectivity and avoiding off-target cholinergic side effects.[7][9][10]

Serotonin Receptor Ligands

The N,N-diethylaniline portion of the molecule also suggests possible interactions with serotonin (5-HT) receptors.[11] Various 5-HT receptor subtypes are implicated in the pathophysiology of depression, anxiety, and nausea.[11][12][13] The compound could be investigated as an antagonist at 5-HT2A or 5-HT3 receptors, for example.[11][12]

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, in vitro data for "Compound-X" (representing this compound) to illustrate how its pharmacological profile might be characterized.

Table 1: Receptor Binding Affinities of Compound-X

| Target Receptor | Radioligand | Kᵢ (nM) |

| Dopamine D₂ | [³H]Spiperone | 25.3 |

| Dopamine D₃ | [³H]Spiperone | 8.1 |

| Muscarinic M₁ | [³H]NMS | > 1000 |

| Muscarinic M₄ | [³H]NMS | 850 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 150.7 |

| Serotonin 5-HT₃ | [³H]GR65630 | > 1000 |

Table 2: Functional Activity of Compound-X

| Target Receptor | Assay Type | Functional Response | EC₅₀ / IC₅₀ (nM) | Efficacy (%) |

| Dopamine D₂ | cAMP Inhibition | Antagonist | IC₅₀ = 45.2 | N/A |

| Dopamine D₃ | [³⁵S]GTPγS Binding | Partial Agonist | EC₅₀ = 15.8 | 45 |

| Muscarinic M₄ | Calcium Mobilization (PAM) | Positive Allosteric Modulator | EC₅₀ = 210 | 180 (at 1 µM) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for Dopamine D₂ Receptors

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

Radioligand: [³H]Spiperone (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound stock solution (10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the frozen cell membranes and homogenize in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]Spiperone (final concentration ~0.2 nM).

-